{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid
Overview
Description
The compound “{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid” is a type of 1,2,4-oxadiazole derivative . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Scientific Research Applications
Synthesis and Biological Assessment
- Compounds with 1,2,4-oxadiazole cycles, similar to the core structure of interest, are synthesized and evaluated for biological properties. These compounds demonstrate a range of biological activities, making them significant in pharmacological research (Karpina et al., 2019).
Antimicrobial and Antitubercular Activities
- Novel compounds containing 1,3,4-oxadiazole and benzoxazole moieties show antimicrobial, antioxidant, and antitubercular activities. These findings are crucial for developing new antimicrobial agents (Fathima et al., 2021).
Computational and Pharmacological Evaluation
- 1,3,4-oxadiazole and pyrazole derivatives exhibit potential in toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions. This highlights their importance in drug development for various therapeutic areas (Faheem, 2018).
Alkaline Phosphatase Inhibitors
- Synthesized 1,3,4-oxadiazole derivatives demonstrate significant inhibitory activity against human alkaline phosphatase, suggesting potential applications in medical research and therapy (Iqbal et al., 2019).
Antibacterial Activity
- Research shows that novel 1,3,4-oxadiazole derivatives possess antibacterial properties. This underscores the utility of such compounds in combating bacterial infections (Rehman et al., 2016).
Aldose Reductase Inhibitors
- Certain 1,2,4-oxadiazol-5-yl-acetic acids have been identified as aldose reductase inhibitors, demonstrating potential in treating complications related to diabetes, such as cataracts (La Motta et al., 2008).
Antimicrobial and Antitumor Activities
- Substituted 1,3,4-oxadiazoles are evaluated for antimicrobial activities, providing insights into their potential use in treating infections (Bayrak et al., 2009).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Properties
IUPAC Name |
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-13(20)9-22-12-7-6-11(8-16-12)15-17-14(18-21-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBHJXAAKWQBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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